molecular formula C16H18N2O4S B5669640 N-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)-N-methylacetamide

N-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)-N-methylacetamide

Cat. No.: B5669640
M. Wt: 334.4 g/mol
InChI Key: HJQPTPPDDHUSIF-UHFFFAOYSA-N
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Description

N-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)-N-methylacetamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxyphenyl group, a sulfonyl group, and an acetamide group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)-N-methylacetamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with N-methyl-4-aminophenylacetamide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and reduce production costs. This may include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide group.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as halogens (chlorine, bromine) or alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of 4-hydroxybenzenesulfonyl-N-methylacetamide.

    Reduction: Formation of 4-methylsulfanylbenzenesulfonyl-N-methylacetamide.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide
  • N-(4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)-N-methylacetamide
  • N-(4-{[(4-fluorophenyl)sulfonyl]amino}phenyl)-N-methylacetamide

Uniqueness

N-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)-N-methylacetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets, potentially leading to distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

N-[4-[(4-methoxyphenyl)sulfonylamino]phenyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-12(19)18(2)14-6-4-13(5-7-14)17-23(20,21)16-10-8-15(22-3)9-11-16/h4-11,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQPTPPDDHUSIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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